4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-8,8-dimethylbicyclo[321]oct-3-en-2-one is a bicyclic organic compound with a unique structure that includes a methoxy group and two methyl groups
Vorbereitungsmethoden
The synthesis of 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one can be achieved through several routes. One common method involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged centers . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and efficiency.
Analyse Chemischer Reaktionen
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets. The methoxy and methyl groups play a role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one include other bicyclic compounds like 4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one These compounds share structural similarities but differ in functional groups, which can lead to different chemical properties and applications The uniqueness of 4-Methoxy-8,8-dimethylbicyclo[32
Eigenschaften
CAS-Nummer |
75022-93-4 |
---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
4-methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-4-5-8(11)10(13-3)6-9(7)12/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
XRVLMZCYOHJWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1C(=O)C=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.